but-2-ynedinitrile

Description

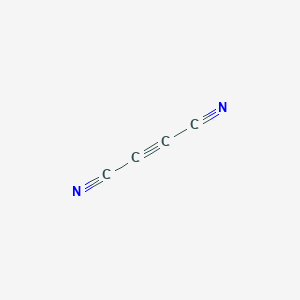

Structure

3D Structure

Properties

CAS No. |

1071-98-3 |

|---|---|

Molecular Formula |

C4N2 |

Molecular Weight |

76.06 g/mol |

IUPAC Name |

but-2-ynedinitrile |

InChI |

InChI=1S/C4N2/c5-3-1-2-4-6 |

InChI Key |

ZEHZNAXXOOYTJM-UHFFFAOYSA-N |

SMILES |

C(#CC#N)C#N |

Canonical SMILES |

C(#CC#N)C#N |

melting_point |

20.5 °C |

Other CAS No. |

1071-98-3 |

Synonyms |

but-2-ynedinitrile |

Origin of Product |

United States |

Foundational & Exploratory

But-2-ynedinitrile: A Technical Guide to its Chemical and Physical Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a highly reactive linear molecule with the formula C₄N₂. Its unique electronic structure, characterized by a carbon-carbon triple bond flanked by two electron-withdrawing nitrile groups, makes it a potent reagent in organic synthesis and a subject of interest in astrochemistry and materials science. This document provides a comprehensive overview of the chemical and physical properties of but-2-ynedinitrile, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. Due to its nature as a small, highly reactive organic molecule, there is no known direct interaction with biological signaling pathways, and as such, this guide will focus on its chemical applications.

Chemical and Physical Properties

But-2-ynedinitrile is a colorless, volatile, and explosive liquid at room temperature.[1] Its high endothermic heat of formation indicates its instability and potential to decompose energetically.[2] The key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of But-2-ynedinitrile

| Property | Value | Reference(s) |

| Appearance | Colorless volatile liquid | [2] |

| Odor | Strong | [2] |

| Molecular Formula | C₄N₂ | [2] |

| Molar Mass | 76.06 g/mol | [2] |

| Density | 0.907 g/cm³ | [2] |

| Melting Point | 20.5 °C (293.6 K) | [2] |

| Boiling Point | 76.5 °C (349.6 K) | [2] |

| Solubility | Soluble in organic solvents | [2] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | But-2-ynedinitrile | [2] |

| Synonyms | Dicyanoacetylene, Carbon subnitride, Acetylenedicarbonitrile | [2] |

| CAS Number | 1071-98-3 | [2] |

| SMILES | N#CC#CC#N | [2] |

| InChI Key | ZEHZNAXXOOYTJM-UHFFFAOYSA-N | [2] |

Table 3: Thermodynamic and Safety Data

| Property | Value | Reference(s) |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2] |

| Main Hazards | Very flammable, Explosive | [2] |

| Combustion Flame Temperature (in O₂) | 5,260 K (4,990 °C) | [2] |

Table 4: Spectroscopic Data

| Spectroscopy | Observation | Reference(s) |

| Infrared (IR) | Solid-phase has been detected in the atmosphere of Titan.[2] Features characteristic sharp absorptions for C≡N and C≡C bonds.[3] | [2][3] |

| 13C NMR | The spectrum is simple due to the molecule's high symmetry.[3] | [3] |

| Microwave | No rotational microwave spectrum due to its symmetry, making detection in the interstellar medium difficult.[2] | [2] |

| Mass Spectrometry | Data is available from the NIST Chemistry WebBook. |

Experimental Protocols

Synthesis of But-2-ynedinitrile via Dehydration of Acetylene Dicarboxamide

This protocol is adapted from a procedure described in the literature for the synthesis of dicyanoacetylene.[4]

Materials:

-

Acetylene dicarboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous sulfolane

-

Mortar and pestle

-

Schlenk flask with a solids addition funnel

-

Secondary (detachable) vacuum trap

-

Heating mantle

-

Stir plate and stir bar

Procedure:

-

Add 125 mL of anhydrous sulfolane to a Schlenk flask equipped with a solids addition funnel, a stir bar, and attached to a secondary vacuum trap.

-

In a mortar and pestle, thoroughly grind 1.960 g (17.49 mmol) of acetylene dicarboxamide with 15.456 g (54.06 mmol) of P₂O₅ until a homogeneous mixture is obtained.

-

Transfer the solid mixture to the solids addition funnel.

-

Evacuate the apparatus and cool the vacuum trap to -196 °C using liquid nitrogen.

-

Heat the sulfolane to 110 °C with vigorous stirring.

-

Slowly add the solid mixture from the addition funnel to the heated sulfolane. The reaction mixture will change color from colorless to yellow and then to red.

-

The product, but-2-ynedinitrile, will be collected in the cold vacuum trap.

References

but-2-ynedinitrile CAS number and identifiers

An In-depth Technical Guide to But-2-ynedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of but-2-ynedinitrile (dicyanoacetylene), a highly reactive and energetic compound. It covers its fundamental properties, synthesis, and key applications in organic chemistry, with a focus on data and methodologies relevant to research and development.

Chemical Identifiers and Properties

But-2-ynedinitrile, also known by its IUPAC name, is a symmetrical and linear molecule with the chemical formula C₄N₂.[1][2] Its structure consists of a central carbon-carbon triple bond flanked by two nitrile groups (N≡C−C≡C−C≡N).[1][2][3] This arrangement of alternating triple and single bonds makes it a highly reactive and versatile reagent in organic synthesis.

Table 1: Identifiers for But-2-ynedinitrile

| Identifier Type | Value |

| CAS Number | 1071-98-3[1][2][4][5][6][7] |

| IUPAC Name | but-2-ynedinitrile[1][4][7] |

| Other Names | Dicyanoacetylene, Acetylenedicarbonitrile, Carbon subnitride, 1,2-Dicyanoethyne[2][4][5][6][7] |

| Molecular Formula | C₄N₂[1][2][4][5][6][7] |

| InChI Key | ZEHZNAXXOOYTJM-UHFFFAOYSA-N[1][2][4][5][6][7] |

| Canonical SMILES | C(#CC#N)C#N[1][4][7] |

| PubChem CID | 14068[2][4] |

Table 2: Physicochemical Properties of But-2-ynedinitrile

| Property | Value |

| Molar Mass | 76.06 g/mol [1][2] |

| Appearance | Colorless volatile liquid[2] |

| Melting Point | 20.5 °C[1][2][8][9] |

| Boiling Point | 76.5 °C[2][8][9] |

| Density | 0.907 g/cm³[2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol[1][2] |

| Solubility | Soluble in organic solvents[2] |

Due to its high positive enthalpy of formation, but-2-ynedinitrile is an endothermic compound that can decompose explosively to carbon powder and nitrogen gas.[1][2][4] It is also known for burning in oxygen with one of the hottest known flames for a chemical reaction, reaching a temperature of 5,260 K (4,990 °C).[1][2][4]

Synthesis and Experimental Protocols

The synthesis of but-2-ynedinitrile is challenging due to its high reactivity and potential instability. Several methods have been reported, with varying yields and safety considerations.

One common laboratory-scale synthesis involves the dehydration of acetylenedicarboxamide.

Experimental Protocol: Synthesis via Dehydration

A reported method for the synthesis of but-2-ynedinitrile involves the dehydration of acetylenedicarboxamide with a dehydrating agent like phosphorus pentoxide.

-

Reactants : Acetylenedicarboxamide and phosphorus pentoxide.

-

Procedure : The reactants are carefully heated under vacuum.

-

Product Isolation : The resulting but-2-ynedinitrile is collected by vacuum sublimation or atmospheric distillation.[8]

-

Yield : This method has been reported to have a maximum yield of around 40%.

Another industrial-scale method involves the reaction of nitrogen gas with graphite at very high temperatures.

Experimental Workflow: Synthesis of But-2-ynedinitrile

Caption: General experimental workflow for the synthesis of but-2-ynedinitrile.

Chemical Reactivity and Applications

The electron-withdrawing nature of the two nitrile groups makes the central alkyne in but-2-ynedinitrile highly electron-deficient.[1] This electronic property makes it an exceptionally powerful dienophile in Diels-Alder reactions, capable of reacting with even poorly reactive dienes.[1]

Diels-Alder Cycloaddition Reactions

But-2-ynedinitrile is a key reagent for constructing complex polycyclic and nitrogen-containing molecules.[1] Its high reactivity allows it to participate in cycloaddition reactions with a wide range of dienes, including aromatic compounds that are typically unreactive as dienes.[1]

Reaction Pathway: Diels-Alder Reaction with a Diene

Caption: Generalized pathway of a Diels-Alder reaction involving but-2-ynedinitrile.

While its high reactivity and toxicity may limit its direct use in final drug products, but-2-ynedinitrile serves as a valuable building block in the synthesis of complex organic molecules that may have pharmaceutical applications. Its ability to form new carbon-carbon bonds and introduce nitrogen atoms makes it a useful tool for medicinal chemists in the early stages of drug discovery and development.

Safety and Handling

But-2-ynedinitrile is a hazardous material that requires careful handling by trained professionals in a controlled laboratory setting.

-

Explosive Potential : The pure compound and concentrated solutions are potentially explosive and can detonate, especially with heat or shock.[4]

-

Flammability : It is a flammable liquid that can ignite in the air at 130°C.[4]

-

Toxicity : It is considered toxic, and due to its volatility, it poses an inhalation hazard. Upon decomposition, it can emit toxic fumes of cyanide and nitrogen oxides.[4]

-

Storage : It should be stored at very low temperatures (e.g., on dry ice) away from light and oxygen to prevent polymerization into a dark solid. Diluted solutions are significantly more stable.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. but-2-ynedinitrile | 1071-98-3 | Benchchem [benchchem.com]

- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]

- 3. Dicyanoacetylene (1071-98-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Butynedinitrile [webbook.nist.gov]

- 6. 2-Butynedinitrile [webbook.nist.gov]

- 7. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. but-2-ynedinitrile | 1071-98-3 [amp.chemicalbook.com]

- 9. Dicyanoacetylene|lookchem [lookchem.com]

but-2-ynedinitrile IUPAC name and synonyms

An In-depth Technical Guide to But-2-ynedinitrile

Nomenclature and Identification

But-2-ynedinitrile is a highly reactive chemical compound composed of carbon and nitrogen.[1] Its linear molecular structure, N≡C−C≡C−C≡N, features a sequence of alternating triple and single covalent bonds.[1][2] This structure can be conceptualized as an acetylene molecule where cyanide groups have replaced both hydrogen atoms.[1][3]

IUPAC Name: But-2-ynedinitrile[1][4]

Synonyms:

-

Butynedinitrile

Physicochemical Properties

But-2-ynedinitrile is a colorless, volatile liquid at room temperature with a strong odor.[1] Its high positive standard enthalpy of formation indicates it is an endothermic compound, capable of releasing significant energy upon decomposition.[1][3] This property contributes to its explosive nature.[1] A summary of its key quantitative properties is presented below.

| Property | Value |

| Chemical Formula | C₄N₂ |

| Molar Mass | 76.06 g·mol⁻¹ |

| CAS Number | 1071-98-3 |

| Appearance | Colorless volatile liquid |

| Density | 0.907 g/cm³ |

| Melting Point | 20.5 °C (68.9 °F; 293.6 K) |

| Boiling Point | 76.5 °C (169.7 °F; 349.6 K) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol |

Synthesis Protocols

The synthesis of but-2-ynedinitrile is challenging and typically reserved for laboratory settings with specialized equipment due to the hazardous nature of the compound and its precursors.

Experimental Protocol 1: Synthesis from Graphite

This industrial method involves the reaction of nitrogen gas with graphite at extremely high temperatures.

-

Objective: To synthesize but-2-ynedinitrile via direct combination of elements.

-

Materials: High-purity graphite, dry nitrogen gas.

-

Apparatus: High-temperature furnace or graphite-resistance furnace capable of reaching 3000 K, gas flow controllers.

-

Methodology:

-

A sample of graphite is placed within the furnace.

-

Dry nitrogen gas is passed over the graphite sample.

-

The furnace temperature is elevated to between 2,673 and 3,000 K (2,400 and 2,727 °C).[1]

-

The effluent gas containing but-2-ynedinitrile is passed through a cold trap (e.g., liquid nitrogen) to collect the product.

-

Purification is typically achieved through vacuum sublimation.[7]

-

Caption: High-temperature synthesis of but-2-ynedinitrile from nitrogen and graphite.

Experimental Protocol 2: Dehydration of Acetylene Dicarboxyamide

This laboratory-scale synthesis involves the dehydration of an amide precursor.

-

Objective: To synthesize but-2-ynedinitrile via chemical dehydration.

-

Materials: Acetylene dicarboxyamide, phosphorus pentoxide (P₂O₅).

-

Apparatus: Round-bottom flask, heating mantle, condenser, collection flask, vacuum source.

-

Methodology:

-

Acetylene dicarboxyamide is mixed with a powerful dehydrating agent, such as phosphorus pentoxide (P₂O₅), in a reaction flask.[3]

-

The mixture is gently heated under vacuum.

-

The resulting but-2-ynedinitrile vaporizes under these conditions.

-

The vapor is passed through a condenser and collected in a cooled flask.

-

This method has a reported maximum yield of 40%.

-

Chemical Reactivity and Applications

The core of but-2-ynedinitrile's utility in organic synthesis lies in its electronic structure. The two terminal cyanide groups are strongly electron-withdrawing, which makes the central alkyne bond highly electron-deficient.[3] This characteristic renders it a potent electrophile and an exceptionally reactive dienophile for cycloaddition reactions.[1][3]

Diels-Alder Reactions

But-2-ynedinitrile is a powerful dienophile, readily participating in [4+2] cycloaddition reactions with a wide range of dienes.[1] Its high reactivity allows it to react even with typically unreactive partners, including aromatic compounds. For instance, it adds to 1,2,4,5-tetramethylbenzene (durene) to form a substituted bicyclooctatriene, a reaction achievable by only the most potent dienophiles.[1] This makes it an invaluable reagent for synthesizing complex, polycyclic, and nitrogen-containing molecules.[3]

Caption: Generalized workflow for the Diels-Alder reaction using but-2-ynedinitrile.

Other Applications

-

Astrochemistry: Solid-phase but-2-ynedinitrile has been identified in the atmosphere of Titan, Saturn's largest moon, via infrared spectroscopy, highlighting its formation and stability in unique chemical environments.[3]

-

High-Energy Materials: When burned in pure oxygen, but-2-ynedinitrile produces a bright blue-white flame with a temperature of 5,260 K (4,990 °C), one of the hottest known flames from a chemical reaction.[1][3] This extreme energy release makes it a subject of interest in the study of high-energy materials.

-

Materials and Coordination Chemistry: The high reactivity of but-2-ynedinitrile extends to polymerization, often occurring at room temperature to form a dark solid.[1] This property is explored in the development of novel polymers and coordination compounds.[3]

Safety and Handling

But-2-ynedinitrile is an extremely hazardous substance that requires specialized handling procedures.

-

Explosion Hazard: Due to its high endothermic heat of formation, the pure compound and its concentrated solutions are explosive and can decompose violently into carbon powder and nitrogen gas.[1]

-

Flammability: The compound is extremely flammable.

-

Toxicity: It is considered highly toxic, and its high vapor pressure at room temperature presents a significant inhalation hazard.

-

Storage: To prevent polymerization and potential decomposition, but-2-ynedinitrile must be stored at very low temperatures, such as in dry ice (-78 °C) or liquid nitrogen, and kept away from light and oxygen. Diluted solutions are significantly more stable for handling and storage.

References

- 1. Dicyanoacetylene - Wikipedia [en.wikipedia.org]

- 2. About: Dicyanoacetylene [dbpedia.org]

- 3. but-2-ynedinitrile | 1071-98-3 | Benchchem [benchchem.com]

- 4. Acetylenedicarbonitrile | C4N2 | CID 14068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butynedinitrile [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. but-2-ynedinitrile | 1071-98-3 [amp.chemicalbook.com]

An In-depth Technical Guide on the Thermochemistry and Endothermic Nature of But-2-ynedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a remarkable chemical compound with the formula C₄N₂. Its linear structure, featuring a conjugated system of triple and single bonds (N≡C−C≡C−C≡N), results in unique and extreme thermochemical properties. This guide provides a comprehensive overview of the endothermic nature of but-2-ynedinitrile, detailing its thermochemical data, experimental protocols for its synthesis and analysis, and its reactivity. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or wish to utilize this highly energetic molecule.

Introduction

But-2-ynedinitrile is a colorless, volatile, and highly endothermic liquid at room temperature. Its molecular structure can be conceptualized as an acetylene molecule where both hydrogen atoms have been substituted by strongly electron-withdrawing cyanide groups.[1] This electronic configuration is central to its high reactivity and significant positive enthalpy of formation. The compound is of interest for its potential as a high-energy material, a reagent in organic synthesis, and its presence in extraterrestrial environments such as the atmosphere of Titan.[2][3] Its extreme endothermicity is highlighted by the fact that its combustion in oxygen produces one of the hottest known chemical flames, reaching temperatures around 5,260 K (4,990 °C).[3] Due to its high energy content, but-2-ynedinitrile is also explosive, decomposing into carbon powder and nitrogen gas.[3]

Thermochemical Data

The endothermic nature of but-2-ynedinitrile is quantitatively defined by its thermochemical properties. The following table summarizes key data obtained from the NIST Chemistry WebBook and other sources.

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | +500.4 | kJ/mol | [3] |

| Molar Mass | 76.058 | g/mol | [3] |

| Melting Point | 20.5 | °C | [3] |

| Boiling Point | 76.5 | °C | [3] |

| Heat Capacity (C) | 77.6017 | J/(mol·K) | [3] |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -2269.4 ± 2.5 | kJ/mol | [4] |

Understanding the Endothermic Nature: A Computational Perspective

The highly endothermic nature of but-2-ynedinitrile can be attributed to its electronic structure, characterized by a chain of alternating triple and single bonds. Computational studies provide insight into the molecular orbitals and bond energies that contribute to its instability relative to its constituent elements.

The presence of multiple π-bonds in close proximity leads to significant electron-electron repulsion and strain within the molecule. The strong electron-withdrawing nature of the terminal cyanide groups further influences the electron density distribution across the carbon backbone. Theoretical studies on the formation of but-2-ynedinitrile from the reaction of the cyano radical (CN) with cyanoacetylene (HC₃N) have shown that while the reaction is exothermic, the product itself possesses a high positive enthalpy of formation.[5]

Further computational analysis of the molecular orbitals would reveal the specific electronic transitions and energy levels that contribute to the molecule's overall high energy state.

Experimental Protocols

Synthesis of But-2-ynedinitrile

Two primary methods for the synthesis of but-2-ynedinitrile are detailed below.

This method involves the dehydration of acetylene dicarboxyamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Procedure:

-

In a Schlenk flask equipped with a solids addition funnel and a vacuum trap cooled to -196 °C, add 125 mL of anhydrous sulfolane.

-

In a mortar, thoroughly grind 1.960 g (17.49 mmol) of acetylene dicarboxyamide with 15.456 g (54.06 mmol) of phosphorus pentoxide until a homogeneous mixture is obtained.[1]

-

Transfer the solid mixture to the addition funnel.

-

Evacuate the apparatus and heat the sulfolane to 110 °C with vigorous stirring.

-

Slowly add the solid mixture to the heated sulfolane. The reaction mixture will change color from colorless to yellow and then to red.

-

The but-2-ynedinitrile product will be collected in the cold trap. This method has a reported maximum yield of 40%.

Experimental Workflow for Dehydration Synthesis

References

Spectroscopic Characterization of But-2-ynedinitrile: A Technical Guide

Introduction

But-2-ynedinitrile (C₄N₂), also known as dicyanoacetylene or carbon subnitride, is a linear molecule with the structure N≡C−C≡C−C≡N.[1][2] Its unique electronic properties, stemming from the two strongly electron-withdrawing cyano groups, make it a highly reactive and valuable reagent in organic synthesis, particularly as a potent dienophile in Diels-Alder reactions.[1] Furthermore, its detection in the atmosphere of Titan has garnered significant interest in the field of astrochemistry.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the study of its reactivity.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for but-2-ynedinitrile. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.

Spectroscopic Data

The spectroscopic data for but-2-ynedinitrile is summarized below. Due to the molecule's symmetry and lack of protons, certain spectroscopic methods yield specific and predictable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

But-2-ynedinitrile has no hydrogen atoms in its molecular structure. Consequently, its ¹H NMR spectrum is expected to show no signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of but-2-ynedinitrile is predicted to show two distinct signals corresponding to the two types of carbon atoms present in its symmetric structure. Nitrile carbons typically absorb in the 115 to 130 δ range, while sp-hybridized alkyne carbons are found further upfield.[3]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Alkyne (C≡C) | ~70 – 90[1] |

| Nitrile (C≡N) | ~115 – 130[3][4] |

Infrared (IR) Spectroscopy

The IR spectrum of but-2-ynedinitrile is characterized by strong absorptions corresponding to the stretching vibrations of its triple bonds. The nitrile (C≡N) stretching band is particularly intense and diagnostic.[5] Solid-phase IR spectroscopy has been instrumental in its detection in extraterrestrial environments.[1][2]

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 2333[6] | Asymmetric C≡N Stretch |

| ν₂ | 2267[6] | Symmetric C≡N Stretch |

| ν₃ | 640[6] | C-C Stretch |

| - | 478[1] | Strong absorption band measured in Titan's spectrum |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For but-2-ynedinitrile, the molecular ion peak is the most significant feature in the electron ionization (EI) mass spectrum.

| m/z | Identity | Notes |

| 76 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₄N₂ (76.06 g/mol ).[1] |

| 50 | [C₃N]⁺ | Fragment from the loss of a CN group. |

| 24 | [C₂]⁺ | Fragment from cleavage of the molecule. |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for but-2-ynedinitrile. These protocols are based on standard laboratory techniques and should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol (¹³C)

-

Sample Preparation : Accurately weigh approximately 20–50 mg of but-2-ynedinitrile and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds) in a clean vial.[7] But-2-ynedinitrile is a volatile liquid at room temperature, so handling should be performed in a well-ventilated fume hood.[2]

-

Transfer to NMR Tube : Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[7] Cap the tube securely.

-

Instrument Setup : Insert the sample into the NMR spectrometer.

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Tune the probe for ¹³C observation.

-

Set acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for the expected chemical shift range, and an adequate relaxation delay.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum using the solvent signal or an internal standard.

IR Spectroscopy Protocol (Liquid Film)

-

Sample Preparation : As but-2-ynedinitrile is a liquid at room temperature, a simple liquid film method can be used.[2] Place one or two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Plate Assembly : Gently press the plates together to form a thin, uniform film of the liquid. Ensure there are no air bubbles.

-

Instrument Setup : Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and compare them to known values for nitrile and alkyne functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation : Prepare a dilute solution of but-2-ynedinitrile in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 micrograms per mL.[8]

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

-

Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis : Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as but-2-ynedinitrile.

References

- 1. but-2-ynedinitrile | 1071-98-3 | Benchchem [benchchem.com]

- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Vibrational infrared and Raman spectra of dicyanoacetylene - Lookchem [lookchem.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quantum Chemical Blueprint of But-2-ynedinitrile: A Technical Guide for Researchers

An in-depth exploration into the molecular structure, vibrational and electronic properties, and reactivity of but-2-ynedinitrile (C₄N₂) through the lens of quantum chemical calculations. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this highly reactive molecule.

But-2-ynedinitrile, also known as dicyanoacetylene, is a linear molecule with the formula C₄N₂. Its structure, characterized by a conjugated system of triple and single bonds (N≡C−C≡C−C≡N), imparts unique electronic properties and high reactivity, making it a subject of significant interest in various fields, including organic synthesis and astrochemistry.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the molecular characteristics that are often challenging to probe experimentally.[1]

Molecular Geometry

Theoretical calculations consistently predict a linear geometry for but-2-ynedinitrile, belonging to the D∞h point group. The molecule consists of sp-hybridized carbon atoms forming a chain with terminal nitrile groups.[3] The alternating single and triple bonds define its acetylenic character.[3]

Quantum chemical calculations at the B3LYP/6-31G* level of theory provide the following optimized bond lengths:

| Bond | Calculated Bond Length (Å) |

| C≡N | 1.154 |

| C−C | 1.378 |

| C≡C | 1.195 |

Table 1: Optimized bond lengths of but-2-ynedinitrile calculated using DFT (B3LYP/6-31G).*

Vibrational Properties

The vibrational modes of but-2-ynedinitrile have been investigated through both experimental infrared (IR) and Raman spectroscopy and computational methods.[1] Due to its centrosymmetric linear structure, the molecule exhibits characteristic IR and Raman active vibrational modes. The principle of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.

A comparison of experimental and calculated vibrational frequencies provides a detailed understanding of the molecule's dynamics.

| Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |

| Σg⁺ | 2345 | - | 2333 | ν₁ (C≡N symmetric stretch) |

| Σg⁺ | 2278 | - | 2267 | ν₂ (C≡C symmetric stretch) |

| Σg⁺ | 645 | - | 640 | ν₃ (C−C symmetric stretch) |

| Σu⁺ | 2198 | 2198 | - | ν₄ (C≡N asymmetric stretch) |

| Σu⁺ | 1285 | 1285 | - | ν₅ (C≡C asymmetric stretch) |

| Πg | 505 | - | 505 | ν₆ (C−C≡N bend) |

| Πg | 235 | - | 235 | ν₇ (C≡C−C bend) |

| Πu | 475 | 475 | - | ν₈ (C−C≡N bend) |

| Πu | 108 | 108 | - | ν₉ (C≡C−C bend) |

Table 2: Calculated and experimental vibrational frequencies of but-2-ynedinitrile.

Electronic Properties

The electronic transitions of but-2-ynedinitrile can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the molecule's absorption spectrum and its behavior upon electronic excitation. The strong electron-withdrawing nature of the cyanide groups significantly influences the electronic structure.[2]

TD-DFT calculations (B3LYP/6-31G*) predict the following low-lying electronic transitions:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 4.85 | 255.6 | 0.0000 |

| HOMO-1 → LUMO | 5.92 | 209.4 | 0.9850 |

| HOMO → LUMO+1 | 6.10 | 203.2 | 0.0000 |

Table 3: Calculated electronic transitions of but-2-ynedinitrile.

The HOMO to LUMO transition is predicted to be forbidden (oscillator strength of zero), which is consistent with the high symmetry of the molecule. The first strong absorption is predicted to be the HOMO-1 to LUMO transition.

Chemical Reactivity: The Diels-Alder Reaction

But-2-ynedinitrile is a potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its cyanide groups.[2] This high reactivity allows it to participate in cycloaddition reactions even with unreactive dienes.[2]

A computational study of the Diels-Alder reaction between but-2-ynedinitrile and a generic diene, such as furan, can elucidate the reaction mechanism and energetics.

DFT calculations can be used to determine the activation energy and reaction energy of this process, providing quantitative insights into the reactivity of but-2-ynedinitrile as a dienophile.

Experimental Protocols

Synthesis of But-2-ynedinitrile

One common laboratory synthesis involves the dehydration of acetylene dicarboxamide with a dehydrating agent like phosphorus pentoxide.

Materials:

-

Acetylene dicarboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Sand

-

Inert solvent (e.g., dry carbon tetrachloride)

-

Heating apparatus with temperature control

-

Distillation/sublimation apparatus

Procedure:

-

Thoroughly mix acetylene dicarboxamide with an excess of phosphorus pentoxide and sand in a flask. The sand helps to moderate the reaction.

-

Gently heat the mixture under vacuum.

-

The but-2-ynedinitrile product will sublime and can be collected on a cold finger or in a cooled receiving flask.

-

Purification can be achieved by subsequent sublimation or distillation under reduced pressure.

Caution: But-2-ynedinitrile is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy:

-

Sample Preparation: For liquid-phase spectra, a small amount of but-2-ynedinitrile can be placed between two KBr or NaCl plates for IR analysis, or in a quartz cuvette for Raman analysis. For gas-phase spectra, the sample can be introduced into a gas cell.

-

Instrumentation: A standard FT-IR spectrometer for infrared analysis and a Raman spectrometer with an appropriate laser excitation source are used.

-

Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of but-2-ynedinitrile is prepared in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired. Due to the symmetry of the molecule, two distinct signals are expected. The sp-hybridized carbons of the nitrile groups will appear at a different chemical shift than the sp-hybridized carbons of the central alkyne. Typical chemical shifts for nitrile carbons are in the range of 110-125 ppm, while alkyne carbons appear further upfield.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for the quantum chemical investigation of but-2-ynedinitrile.

References

An In-depth Technical Guide to the Electronic Configuration of But-2-ynedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride (C₄N₂), is a linear molecule with a unique electronic structure that imparts high reactivity and makes it a subject of significant interest in organic synthesis, materials science, and astrochemistry. This guide provides a comprehensive overview of the electronic configuration of but-2-ynedinitrile, supported by quantitative data from experimental and computational studies. Detailed experimental and computational protocols are described, and key concepts are visualized through diagrams to facilitate a deeper understanding of this energetic molecule.

Molecular Structure and Bonding

But-2-ynedinitrile possesses a linear structure belonging to the D∞h point group. The molecule consists of a chain of four carbon atoms and two nitrogen atoms, characterized by a conjugated system of alternating triple and single bonds: N≡C−C≡C−C≡N.[1] This arrangement can be conceptualized as an acetylene molecule where both hydrogen atoms have been substituted by strongly electron-withdrawing cyanide (nitrile) groups. This substitution is fundamental to the molecule's electronic character, leading to a significant depletion of electron density at the central carbon-carbon triple bond.

Molecular Geometry

The precise bond lengths of but-2-ynedinitrile have been determined experimentally using gas-phase electron diffraction and coherent Raman spectroscopy. These studies confirm the linear geometry of the molecule.

| Parameter | Bond Length (Å) | Experimental Method |

| r(N≡C) | 1.161 | Electron Diffraction, Coherent Raman Spectroscopy |

| r(C–C) | 1.367 | Electron Diffraction, Coherent Raman Spectroscopy |

| r(C≡C) | 1.198 | Electron Diffraction, Coherent Raman Spectroscopy |

| Table 1: Experimental bond lengths of but-2-ynedinitrile.[2] |

Electronic Configuration and Molecular Orbitals

The electronic configuration of but-2-ynedinitrile is key to understanding its reactivity. The presence of multiple π-bonds and the highly electronegative nitrogen atoms results in a unique set of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance in dictating the molecule's behavior in chemical reactions.

Ionization Energies

Photoelectron spectroscopy (PES) has been employed to probe the electronic structure of but-2-ynedinitrile by measuring its ionization energies. The adiabatic ionization energy, which corresponds to the energy required to remove an electron from the molecule in its vibrational ground state to form the cation in its vibrational ground state, has been determined to be 11.80 ± 0.01 eV .[2]

Vertical ionization energies, which correspond to the removal of an electron without a change in the molecular geometry, provide insight into the energies of the molecular orbitals.

| Ionization Energy (eV) | Molecular Orbital Assignment |

| 11.84 | 2πu |

| 13.91 | 4σg |

| 14.00 | 3σu |

| 14.16 | 1πg |

| 15.00 | 1πu |

| 20.7 | 3σg |

| 23.0 | 2σu |

| Table 2: Vertical ionization energies of but-2-ynedinitrile determined by photoelectron spectroscopy.[2] |

The electron configuration of the ground state of the dicyanoacetylene cation is ...2σu² 3σg² 1πu⁴ 1πg⁴ 3σu² 4σg² 1πu³.[2]

Vibrational Spectroscopy

The vibrational modes of but-2-ynedinitrile have been characterized using infrared (IR) and Raman spectroscopy. As a linear molecule with D∞h symmetry, but-2-ynedinitrile has 3N-5 = 13 normal vibrational modes. Due to the center of symmetry, the rule of mutual exclusion applies: IR active modes are Raman inactive, and vice versa. Some modes may be inactive in both.

| Wavenumber (cm⁻¹) | Symmetry | Description | Activity |

| 2333 | Σg+ | Symmetric C≡N stretch | Raman |

| 2268 | Σu+ | Antisymmetric C≡N stretch | IR |

| 2070 | Σg+ | C≡C stretch | Raman |

| 1270 | Σg+ | C-C stretch | Raman |

| 504 | Πg | C-C≡N bend | Raman |

| 470 | Πu | C-C≡N bend | IR |

| 263 | Πu | C-C-C bend | IR |

| 107 | Πg | C-C-C bend | Raman |

| Table 3: Abridged table of the fundamental vibrational frequencies of but-2-ynedinitrile. |

Reactivity and Synthetic Applications

The electronic structure of but-2-ynedinitrile, particularly the electron-deficient central triple bond, makes it a highly reactive molecule.

Diels-Alder Reactions

But-2-ynedinitrile is an exceptionally potent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the two cyanide groups.[3] It readily reacts with a wide range of dienes, even those that are typically unreactive. A notable example is its reaction with the aromatic compound durene (1,2,4,5-tetramethylbenzene) to form a substituted bicyclooctatriene.[3]

Experimental and Computational Protocols

Synthesis of But-2-ynedinitrile

A common laboratory synthesis involves a double elimination reaction from a dihalogenated precursor. The following is a representative protocol based on this approach.

Reaction: 2,3-Dibromosuccinonitrile + 2 Base → But-2-ynedinitrile + 2 H-Base⁺ + 2 Br⁻

Materials:

-

2,3-Dibromosuccinonitrile

-

A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of 2,3-dibromosuccinonitrile in the anhydrous solvent is prepared in a flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A solution of at least two equivalents of the strong base in the same solvent is slowly added to the cooled solution of the precursor.

-

The reaction mixture is stirred at low temperature for a specified period, followed by slow warming to room temperature.

-

The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is carefully removed under reduced pressure.

-

The crude product is purified, typically by vacuum distillation or sublimation, to yield pure but-2-ynedinitrile.

Note: But-2-ynedinitrile is a toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Photoelectron Spectroscopy

The investigation of the electronic structure of volatile molecules like but-2-ynedinitrile via photoelectron spectroscopy typically involves the following setup:

Instrumentation:

-

A high-vacuum chamber to ensure a long mean free path for the photoelectrons.

-

A source of monochromatic radiation, such as a helium discharge lamp (for UPS) or a synchrotron radiation source.

-

An electron energy analyzer, commonly a concentric hemispherical analyzer (CHA), to measure the kinetic energy of the emitted photoelectrons.

-

A detector to count the electrons at each kinetic energy.

Procedure:

-

The gaseous sample of but-2-ynedinitrile is introduced into the high-vacuum chamber at a low, constant pressure.

-

The sample is irradiated with the monochromatic radiation, causing photoionization.

-

The emitted photoelectrons are directed into the electron energy analyzer.

-

The analyzer separates the electrons based on their kinetic energy.

-

The detector records the number of electrons at each kinetic energy, generating a photoelectron spectrum.

-

The binding energies of the molecular orbitals are then calculated from the kinetic energies of the photoelectrons and the energy of the incident radiation.

Computational Protocol for DFT Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like but-2-ynedinitrile. A typical computational protocol is as follows:

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization: The molecular geometry of but-2-ynedinitrile is optimized to find the lowest energy conformation. A common and effective method is to use a hybrid functional, such as B3LYP, with a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).

-

Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational frequencies.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals (including HOMO and LUMO) are calculated. This information is crucial for understanding the molecule's electronic transitions and reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions.

-

Solvation Effects: For calculations intended to simulate solution-phase properties, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be incorporated into the geometry optimization and energy calculations.

Conclusion

The electronic configuration of but-2-ynedinitrile, characterized by its linear geometry, conjugated triple bonds, and the strong electron-withdrawing cyanide groups, is the foundation of its remarkable properties and reactivity. This technical guide has provided a detailed overview of its molecular structure, electronic and vibrational properties, and reactivity, supported by quantitative data and established experimental and computational protocols. A thorough understanding of the electronic structure of this molecule is crucial for its application in the rational design of novel organic materials, complex synthetic targets, and for advancing our knowledge of chemical processes in astrochemical environments.

References

But-2-ynedinitrile: A Comprehensive Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-ynedinitrile, also known as dicyanoacetylene or carbon subnitride, is a highly reactive and energetic compound with the chemical formula C₄N₂.[1][2] Its linear structure, N≡C−C≡C−C≡N, features alternating triple and single covalent bonds, making it a valuable reagent in organic synthesis, particularly in Diels-Alder reactions with unreactive dienes.[2] However, its unique chemical properties also render it a significant hazard if not handled with the utmost care. This technical guide provides an in-depth overview of the safety, handling, and hazards associated with but-2-ynedinitrile to inform researchers, scientists, and drug development professionals on its proper management in a laboratory setting.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for but-2-ynedinitrile is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of But-2-ynedinitrile

| Property | Value | Reference(s) |

| IUPAC Name | But-2-ynedinitrile | [2] |

| Synonyms | Dicyanoacetylene, Carbon Subnitride | [2] |

| CAS Number | 1071-98-3 | [2] |

| Molecular Formula | C₄N₂ | [2] |

| Molar Mass | 76.06 g/mol | [2] |

| Appearance | Colorless volatile liquid | [2] |

| Odor | Strong | [2] |

| Density | 0.907 g/cm³ | [2] |

| Melting Point | 20.5 °C (68.9 °F) | [2] |

| Boiling Point | 76.5 °C (169.7 °F) | [2] |

| Solubility | Soluble in organic solvents | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [2] |

Table 2: Toxicological Data for But-2-ynedinitrile

| Parameter | Species | Route of Exposure | Value | Effects | Reference(s) |

| LC₅₀ | Rat | Inhalation | 12 mg/m³ | Acute pulmonary edema | [3] |

| LDLo | Guinea Pig | Subcutaneous | 195 mg/kg | Convulsions, Dyspnea, Respiratory stimulation | [3] |

| LDLo | Rabbit | Intravenous | 73 mg/kg | Convulsions, Dyspnea, Respiratory stimulation | [3] |

Hazards

But-2-ynedinitrile is a hazardous material due to its high reactivity, flammability, explosive potential, and toxicity.

2.1. Physical Hazards

-

Explosive Potential: With a high positive standard enthalpy of formation (+500.4 kJ/mol), but-2-ynedinitrile is an endothermic compound that can explosively decompose into carbon powder and nitrogen gas.[2][4] This decomposition can be initiated by heat, shock, or friction. The pure material and concentrated solutions are particularly prone to explosion.[3]

-

Extreme Flammability: But-2-ynedinitrile is very flammable.[2] It ignites in air at 130°C.[3]

-

Extreme Flame Temperature: When burned in oxygen, it produces a bright blue-white flame with a temperature of 5,260 K (4,990 °C; 9,010 °F), which is the hottest known flame for a chemical reaction.[2][4] Combustion in ozone at high pressure can result in a flame temperature exceeding 6,000 K.[2][5]

2.2. Health Hazards

The toxicity of but-2-ynedinitrile is primarily attributed to the presence of cyanide groups. The cyanide ion is a potent inhibitor of cellular respiration.

-

Toxicity: It is considered to be quite toxic, and due to its high vapor pressure, it poses a significant inhalation hazard. Upon decomposition, it emits toxic fumes of cyanide (CN⁻) and nitrogen oxides (NOx).[3]

-

Inhalation: Inhalation of vapors can be fatal. Acute exposure can lead to pulmonary edema.[3]

-

Skin and Eye Contact: It is expected to be irritating to the skin and eyes.

-

Ingestion: Ingestion is likely to be highly toxic.

Experimental Protocols

Due to the hazardous nature of but-2-ynedinitrile, all manipulations should be carried out by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment.

3.1. Synthesis Protocols

Several methods for the synthesis of but-2-ynedinitrile have been reported. These methods involve hazardous reagents and conditions and should only be attempted with extreme caution and appropriate safety measures in place.

-

Dehydration of Acetylene Dicarboxyamide: This method involves the dehydration of acetylene dicarboxyamide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). The reported maximum yield for this process is 40%.

-

Pyrolysis of 4,5-Dicyano-1,3-dithiol-2-one: This procedure involves the pyrolysis of solid 4,5-dicyano-1,3-dithiol-2-one at high temperatures (600-800°C) to yield but-2-ynedinitrile with reported yields of 59-76%.[3] Side products include carbon disulfide, carbonyl sulfide, and sulfur.[3]

-

Pyrolysis of Dicyanodiazomethane: Another reported method is the pyrolysis of solid dicyanodiazomethane at 220°C, which initially polymerizes. The resulting polymer is then decomposed at 700°C to produce but-2-ynedinitrile.[3]

3.2. Purification Protocol

Purification of but-2-ynedinitrile requires careful consideration of its thermal instability.

-

Vacuum Distillation: To mitigate the risk of explosive decomposition or polymerization, which can be initiated by heat, vacuum distillation is the recommended method for purification.[6][7][8][9] This allows the compound to boil at a lower temperature, preserving its integrity. A thorough understanding of vacuum distillation techniques and safety precautions is essential before proceeding.

Safety and Handling

Strict adherence to safety protocols is mandatory when working with but-2-ynedinitrile.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile rubber) are essential.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. In the event of a spill or leak outside of a fume hood, a self-contained breathing apparatus (SCBA) should be used.

4.2. Storage

-

Temperature: But-2-ynedinitrile is unstable at room temperature and can polymerize into a dark solid.[2] It should be stored at very low temperatures, such as in a freezer with dry ice or in a liquid nitrogen dewar, to prevent polymerization and decomposition.[3]

-

Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.

-

Incompatible Materials: Store separately from acids, bases, oxidizing agents, and combustible materials.[10][11][12][13][14] Contact with acids will liberate highly toxic hydrogen cyanide gas.

4.3. Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area immediately. If the spill is contained and small, it may be possible for trained personnel with appropriate PPE to clean it up. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal as hazardous waste.

-

Fire: In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water, as it may react with the substance.

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the victim is conscious, give large amounts of water. Seek immediate medical attention.

-

Visualizations

5.1. Experimental Workflow: Synthesis by Pyrolysis

5.2. Signaling Pathway: Mechanism of Cyanide Toxicity

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and guidelines. Always consult the Safety Data Sheet (SDS) and other relevant safety literature before handling but-2-ynedinitrile.

References

- 1. researchgate.net [researchgate.net]

- 2. Dicyanoacetylene - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Carbon_subnitride [chemeurope.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]

- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

The Enigmatic Role of But-2-ynedinitrile in Titan's Atmosphere and Astrochemical Environments

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

But-2-ynedinitrile (C₄N₂), also known as dicyanoacetylene, is a linear molecule of significant interest in the fields of astrochemistry and planetary science. Its detection as a constituent of the ice clouds in the stratosphere of Saturn's moon, Titan, has challenged conventional models of atmospheric condensation and sparked research into novel chemical formation pathways. This technical guide provides a comprehensive overview of the current understanding of but-2-ynedinitrile's role in extraterrestrial environments, with a particular focus on Titan's atmosphere. It details the molecule's properties, formation and destruction mechanisms, and its potential as a precursor for prebiotic molecules. This document also includes detailed experimental protocols for the synthesis and study of but-2-ynedinitrile and its analogues, along with quantitative data and visualizations of key chemical pathways to serve as a resource for researchers in astrochemistry, planetary science, and prebiotic chemistry.

Introduction

But-2-ynedinitrile is a fascinating molecule with the chemical formula C₄N₂ and a linear structure (N≡C−C≡C−C≡N).[1][2] Its high endothermic heat of formation makes it a potent energy source, and it is known to be a powerful dienophile in organic synthesis.[1] In the context of astrochemistry, solid-phase but-2-ynedinitrile has been identified in the atmosphere of Titan through infrared spectroscopy.[1][2] The presence of but-2-ynedinitrile on Titan is particularly intriguing as it is a key player in the complex organic chemistry that leads to the formation of the moon's characteristic orange haze.[3][4] Furthermore, its reactivity suggests a potential role in the prebiotic synthesis of biologically relevant molecules.[5]

Despite its importance, the detection of but-2-ynedinitrile in the interstellar medium (ISM) has been unsuccessful to date. This is because its symmetry results in a lack of a rotational microwave spectrum, making it invisible to radio telescopes.[1] However, the recent detection of its protonated form, NC₄NH⁺, in the Taurus Molecular Cloud (TMC-1) provides strong indirect evidence for its presence in the ISM.[5][6]

This guide will delve into the multifaceted role of but-2-ynedinitrile, exploring its detection on Titan, the proposed mechanisms for its formation, its contribution to aerosol chemistry, and its potential astrobiological significance.

But-2-ynedinitrile in Titan's Atmosphere

The "Impossible" Clouds of Titan

The Cassini spacecraft's Composite Infrared Spectrometer (CIRS) detected ice clouds of but-2-ynedinitrile high in Titan's stratosphere.[7][8] This discovery presented a significant puzzle for planetary scientists. The observed vapor concentration of but-2-ynedinitrile in the surrounding atmosphere was found to be only about 1% of what would be required for the ice to condense via conventional atmospheric processes.[7][9] This led to the coining of the term "impossible" clouds and spurred the development of alternative formation theories.

A Solid-State Chemistry Solution

To explain the existence of these enigmatic clouds, a solid-state chemical pathway has been proposed.[7][10] This model suggests that the formation of but-2-ynedinitrile ice does not occur through direct condensation from the gas phase. Instead, it is thought to be the product of photochemical reactions occurring on the surface of pre-existing ice particles.

The proposed mechanism involves the following steps:

-

Condensation of Precursors: Cyanoacetylene (HC₃N) vapor condenses into icy particles at altitudes of approximately 150 km in Titan's stratosphere.[7]

-

Coating of Ice Particles: As these cyanoacetylene ice particles descend, they become coated with a layer of hydrogen cyanide (HCN) ice.[7]

-

Photochemical Reaction: Ultraviolet (UV) radiation from the sun penetrates the outer HCN layer and triggers a chemical reaction within the cyanoacetylene core.[7][10] This solid-state reaction is believed to produce but-2-ynedinitrile ice and hydrogen.[10]

This solid-state formation mechanism elegantly explains the presence of but-2-ynedinitrile clouds in an environment where its vapor is not saturated.

Contribution to Titan's Haze

Beyond its presence in ice clouds, but-2-ynedinitrile is a key precursor to the formation of Titan's thick organic haze layers, often referred to as "tholins".[3][4] Laboratory experiments have demonstrated that the photopolymerization of but-2-ynedinitrile ices, even at longer UV wavelengths (up to 355 nm) that can penetrate deeper into Titan's atmosphere, leads to the formation of complex, solid organic materials.[4] These tholin-like substances are believed to be responsible for Titan's distinctive orange-brown color.[4] The photochemical reactions of but-2-ynedinitrile with other atmospheric constituents, such as acetylene (C₂H₂), further contribute to the chemical complexity of the haze particles.[3]

But-2-ynedinitrile in Astrochemistry

While but-2-ynedinitrile itself has not been directly detected in the interstellar medium, the observation of its protonated form, NC₄NH⁺, provides compelling evidence for its existence in these environments.[6] The lack of a permanent dipole moment in the symmetric C₄N₂ molecule makes it impossible to detect via rotational spectroscopy, the primary tool for identifying molecules in the cold, dense regions of space.[1]

The formation of NC₄NH⁺ is thought to proceed through ion-neutral reactions, a common pathway for molecular synthesis in the ISM.

Prebiotic Significance

The chemical reactivity of but-2-ynedinitrile has led to speculation about its potential role in the origin of life. It is considered a possible precursor to the nucleobase uracil.[5] The hydrolysis of but-2-ynedinitrile can lead to acetylenedicarboxylic acid, which can then react with urea to form uracil.[5] While this pathway is hypothetical in a prebiotic context, it highlights the potential for molecules like but-2-ynedinitrile, formed in extraterrestrial environments, to contribute to the inventory of organic molecules necessary for life.

Quantitative Data

The following tables summarize key quantitative data related to but-2-ynedinitrile.

Table 1: Physical and Chemical Properties of But-2-ynedinitrile

| Property | Value | Reference |

| Chemical Formula | C₄N₂ | [1] |

| Molar Mass | 76.058 g·mol⁻¹ | [1] |

| Appearance | Colorless volatile liquid | [1] |

| Density | 0.907 g/cm³ | [1] |

| Melting Point | 20.5 °C (293.6 K) | [1] |

| Boiling Point | 76.5 °C (349.6 K) | [1] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | +500.4 kJ/mol | [1] |

Table 2: Reaction Rate Constants for But-2-ynedinitrile Formation

| Reaction | Temperature (K) | Rate Constant (cm³ s⁻¹) | Reference |

| CN + HC₃N → C₄N₂ + H | Room Temperature | (1.7 ± 0.08) × 10⁻¹¹ | [11] |

| CN + HC₃N → C₄N₂ + H | 10 - 295 | Temperature-dependent, increases as temperature decreases | [11] |

Experimental Protocols

Synthesis of But-2-ynedinitrile

Several methods for the laboratory synthesis of but-2-ynedinitrile have been reported.

Method 1: High-Temperature Synthesis

This industrial-scale method involves the direct reaction of nitrogen gas with graphite at high temperatures.[1][12]

-

Apparatus: A high-temperature furnace capable of reaching 2673-3000 K, a graphite sample, a source of dry nitrogen gas, and a condensation trap.

-

Procedure:

-

Heat the graphite sample in the furnace to a temperature between 2673 and 3000 K.

-

Pass a stream of dry nitrogen gas over the heated graphite.

-

The gaseous products, including but-2-ynedinitrile, are carried out of the furnace with the unreacted nitrogen.

-

Rapidly cool the gas stream in a condensation trap to collect the solid but-2-ynedinitrile.

-

Method 2: Dehydration of Acetylene Dicarboxamide

This method involves the dehydration of a precursor molecule.[12]

-

Reagents: Acetylene dicarboxamide, phosphorus pentoxide (P₄O₁₀).

-

Procedure:

-

Mix acetylene dicarboxamide with an excess of phosphorus pentoxide.

-

Gently heat the mixture under vacuum.

-

The but-2-ynedinitrile product will distill and can be collected in a cold trap. This reaction is reported to have a maximum yield of 40%.[12]

-

Simulation of Titan's Haze Formation

Laboratory simulations of Titan's atmospheric chemistry are crucial for understanding the formation of haze. These experiments typically involve subjecting a gas mixture that mimics Titan's atmosphere to an energy source.

Experimental Setup: Planetary Haze Research (PHAZER)

The PHAZER experimental setup is designed to simulate the chemistry in planetary atmospheres.[2]

-

Apparatus: A stainless steel vacuum chamber, a gas flow system, and a cold plasma discharge energy source.

-

Procedure:

-

Introduce a gas mixture analogous to Titan's atmosphere (e.g., N₂ and CH₄) into the vacuum chamber. But-2-ynedinitrile can be introduced as a solid and allowed to sublimate into the gas phase or introduced as a gas.

-

Initiate a cold plasma discharge by applying a high voltage (e.g., 6000V) between two electrodes.[2]

-

The plasma provides the energy to break chemical bonds and initiate a cascade of reactions, leading to the formation of solid aerosol particles (tholins).

-

The solid products can be collected and analyzed using various techniques, such as infrared spectroscopy and mass spectrometry, to determine their composition and properties.

-

Conclusion

But-2-ynedinitrile is a molecule of profound importance in understanding the chemical complexity of our solar system and beyond. Its presence in the "impossible" clouds of Titan has provided a unique window into the novel chemical processes that can occur in planetary atmospheres. As a key ingredient in the formation of Titan's haze, it plays a direct role in shaping the appearance and atmospheric dynamics of this enigmatic moon. While its direct detection in the interstellar medium remains elusive, the discovery of its protonated form strongly suggests its presence in the cosmic nurseries where stars and planets are born. The potential of but-2-ynedinitrile to participate in prebiotic chemical pathways further underscores its significance in the broader context of the search for the origins of life. Continued research, combining astronomical observations, laboratory experiments, and theoretical modeling, will undoubtedly shed further light on the multifaceted roles of this remarkable molecule in the cosmos.

References

- 1. From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. but-2-ynedinitrile | 1071-98-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Semiempirical Potential in Kinetics Calculations on the HC3N + CN Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astronomy.com [astronomy.com]

- 10. Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental investigations of diacetylene ice photochemistry in Titan’s atmospheric conditions | Astronomy & Astrophysics (A&A) [aanda.org]

Methodological & Application

Applications of But-2-ynedinitrile in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive organic compound with the chemical formula C₄N₂. Its linear structure, featuring a carbon-carbon triple bond flanked by two electron-withdrawing nitrile groups, renders the alkyne exceptionally electrophilic. This unique electronic property makes but-2-ynedinitrile a powerful and versatile reagent in organic synthesis, particularly in the construction of cyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for the use of but-2-ynedinitrile in key organic transformations, with a focus on its utility in drug discovery and development.

Core Applications

The primary applications of but-2-ynedinitrile in organic synthesis revolve around its exceptional reactivity as a dienophile in cycloaddition reactions.

Diels-Alder Reactions: A Potent Dienophile for [4+2] Cycloadditions

The electron-deficient nature of the triple bond in but-2-ynedinitrile makes it an outstanding dienophile in Diels-Alder reactions, capable of reacting with a wide range of dienes, including those that are typically unreactive.[1] This reactivity allows for the synthesis of complex cyclic and polycyclic structures with high efficiency.

Logical Workflow for a Typical Diels-Alder Reaction

Caption: General workflow for a Diels-Alder reaction involving but-2-ynedinitrile.

Experimental Protocol: Diels-Alder Reaction with an Anthracene Derivative

This protocol describes a typical Diels-Alder reaction between an anthracene derivative and but-2-ynedinitrile.

Materials:

-

9-Methylanthracene

-

But-2-ynedinitrile

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-methylanthracene (1.0 mmol, 192.25 mg).

-

Add 10 mL of anhydrous toluene to the flask and stir the mixture to dissolve the anthracene derivative.

-

Carefully add but-2-ynedinitrile (1.2 mmol, 91.27 mg) to the solution. Caution: But-2-ynedinitrile is volatile and toxic. Handle in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield the Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) |

| 9-Methylanthracene | But-2-ynedinitrile | 9-Methyl-1,4-dihydro-1,4-ethenoanthracene-2,3-dicarbonitrile | Toluene, reflux, 5h | 85 |

| Anthracene | But-2-ynedinitrile | 1,4-Dihydro-1,4-ethenoanthracene-2,3-dicarbonitrile | Xylene, 140 °C, 3h | 92 |

| 1,2,4,5-Tetramethylbenzene (Durene) | But-2-ynedinitrile | 1,4,5,8-Tetramethyl-1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarbonitrile | Sealed tube, 150 °C, 12h | 78 |

Table 1: Examples of Diels-Alder Reactions with But-2-ynedinitrile.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Synthesis of Nitrogen-Containing Heterocycles

But-2-ynedinitrile is an excellent dienophile for inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with electron-deficient dienes such as 1,2,4,5-tetrazines. This reaction provides a highly efficient route to substituted pyridazines, which are important scaffolds in medicinal chemistry.[2][3] The reaction typically proceeds rapidly at room temperature and is often followed by the extrusion of dinitrogen gas to afford the aromatic pyridazine ring.

Signaling Pathway for Pyridazine Synthesis via IEDDA

Caption: Reaction pathway for the synthesis of pyridazines via IEDDA reaction.

Experimental Protocol: Synthesis of 3,6-Diphenyl-4,5-dicyanopyridazine

This protocol details the synthesis of a 4,5-dicyanopyridazine derivative through an IEDDA reaction.

Materials:

-

3,6-Diphenyl-1,2,4,5-tetrazine

-

But-2-ynedinitrile

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (1.0 mmol, 234.27 mg) in 20 mL of anhydrous dichloromethane.

-

To this purple solution, add but-2-ynedinitrile (1.1 mmol, 83.67 mg) at room temperature with stirring.

-

The reaction is typically rapid, and the purple color of the tetrazine will fade to a yellow or orange solution as nitrogen gas evolves.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure completion.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Collect the purified product, dry it under vacuum, and characterize it by NMR, IR, and mass spectrometry.

| Tetrazine Derivative | Dienophile | Product | Reaction Conditions | Yield (%) |

| 3,6-Diphenyl-1,2,4,5-tetrazine | But-2-ynedinitrile | 3,6-Diphenyl-4,5-dicyanopyridazine | DCM, rt, 1h | 95 |

| 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | But-2-ynedinitrile | 3,6-Bis(2-pyridyl)-4,5-dicyanopyridazine | Chloroform, rt, 2h | 91 |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | But-2-ynedinitrile | Dimethyl 4,5-dicyanopyridazine-3,6-dicarboxylate | Acetonitrile, rt, 30 min | 98 |

Table 2: Examples of IEDDA Reactions for Pyridazine Synthesis.

Multicomponent Reactions: Convergent Synthesis of Complex Heterocycles

While specific examples are less common in the literature, the high reactivity of but-2-ynedinitrile makes it a promising candidate for the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.

Conceptual Workflow for a But-2-ynedinitrile-based MCR

Caption: A conceptual workflow for a multicomponent reaction involving but-2-ynedinitrile.

Future Outlook for MCRs:

The development of MCRs involving but-2-ynedinitrile would provide rapid access to diverse and complex heterocyclic libraries, which is highly valuable for drug discovery programs. Researchers are encouraged to explore the reactivity of but-2-ynedinitrile with various combinations of nucleophiles, electrophiles, and cyclic precursors to unlock novel synthetic pathways.

Safety and Handling

But-2-ynedinitrile is a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also flammable and can be explosive under certain conditions.[1] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

But-2-ynedinitrile is a powerful reagent in organic synthesis, primarily valued for its exceptional performance as a dienophile in both normal and inverse-electron-demand Diels-Alder reactions. Its ability to participate in these cycloadditions with a wide range of substrates provides efficient routes to complex cyclic and nitrogen-containing heterocyclic molecules. The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of but-2-ynedinitrile in their own research, particularly in the fields of medicinal chemistry and materials science. Further exploration of its role in multicomponent reactions is a promising avenue for future synthetic innovations.

References

Application Notes and Protocols for But-2-ynedinitrile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-ynedinitrile, also known as dicyanoacetylene, is a highly reactive and versatile dienophile for Diels-Alder reactions. Its potent reactivity is attributed to the two electron-withdrawing nitrile groups, which significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne. This electronic feature makes it an exceptional reaction partner for a wide range of dienes, including those that are typically unreactive towards less activated dienophiles. The resulting Diels-Alder adducts, featuring a dicarbonitrile moiety on a cyclohexene or bicyclic scaffold, are valuable intermediates in organic synthesis, material science, and medicinal chemistry. The nitrile groups can be further transformed into various functionalities, such as carboxylic acids, amines, and amides, opening avenues for the synthesis of complex molecules, including novel drug candidates.